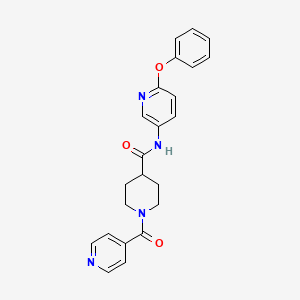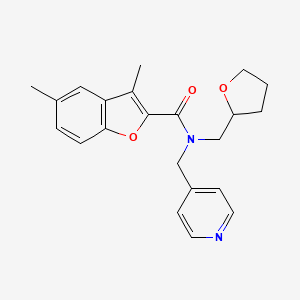
1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, also known as IPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the piperidinecarboxamide family, which has been shown to have a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is not fully understood, but it is thought to involve the inhibition of CK2. CK2 is a protein kinase that is involved in multiple cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide may be able to modulate these cellular processes and exert its biological effects.
Biochemical and Physiological Effects:
1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in lab experiments is its high purity and yield. This makes it easier to perform experiments and ensures that the results are reliable. However, one limitation of using 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is its relatively high cost compared to other compounds that have similar biological activities. This may limit its use in some experiments.
Zukünftige Richtungen
There are many future directions for research on 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another area of interest is its potential as a tool for studying the role of CK2 in cellular processes. Further research is needed to fully understand the mechanisms of action of 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide and its potential applications in scientific research.
Synthesemethoden
1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide can be synthesized through a multi-step process that involves the reaction of isonicotinoyl chloride with 6-phenoxy-3-pyridinylamine to form the intermediate product. This intermediate product is then reacted with piperidinecarboxylic acid to produce 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. This synthesis method has been optimized to yield high purity and high yield of 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has also been shown to be a potent inhibitor of the protein kinase CK2, which has been implicated in multiple diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Eigenschaften
IUPAC Name |
N-(6-phenoxypyridin-3-yl)-1-(pyridine-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-22(17-10-14-27(15-11-17)23(29)18-8-12-24-13-9-18)26-19-6-7-21(25-16-19)30-20-4-2-1-3-5-20/h1-9,12-13,16-17H,10-11,14-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXOOUXUURUBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212092.png)

![5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212108.png)
![5-(2,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212119.png)


![4-benzyl-1-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212128.png)
![1-{2-[(2,5-dimethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5212134.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5212135.png)
![1-(4-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5212141.png)
![(4-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5212146.png)

![1-(4-chlorobenzyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5212204.png)